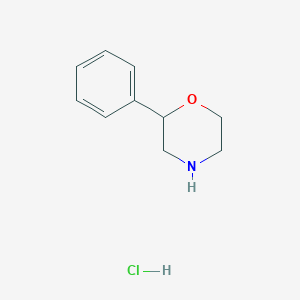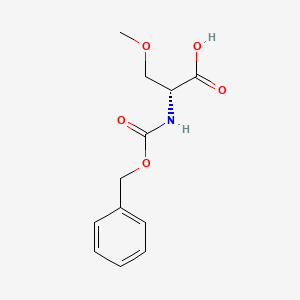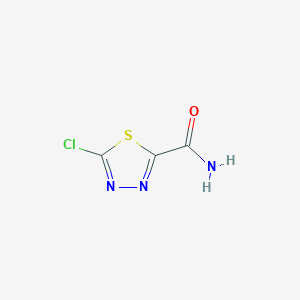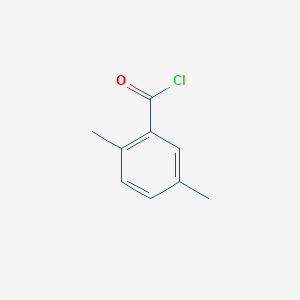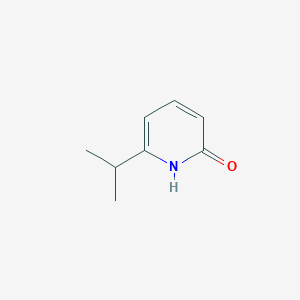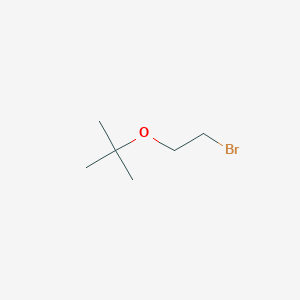
3-ブロモフタロニトリル
説明
3-Bromophthalonitrile is a useful research compound. Its molecular formula is C8H3BrN2 and its molecular weight is 207.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromophthalonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromophthalonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
3-(ブロモアセチル)クマリン誘導体の合成
3-ブロモフタロニトリルは、3-(ブロモアセチル)クマリン誘導体の合成に使用できます . これらの誘導体は、重要な多官能性ヘテロ環系やその他の工業的に重要な足場を調製するための汎用性の高いビルディングブロックです .
生物学的に活性な天然物の調製
3-ブロモフタロニトリルは、重要な生物学的に活性な天然物の合成において重要な役割を果たす、3-置換フタリドの開発に使用できます . これらのフタリドは、その魅力的な生物活性のために重要な分子です .
ヘテロ環系の開発
3-ブロモフタロニトリルは、チオフェン、イミダゾール、ピラゾール、チアゾール、トリアゾール、ピラン、ピリジン、チアジアジン、および縮合ヘテロ環系などの幅広い5員環および6員環のヘテロ環系の開発に使用できます .
蛍光センサの製造
3-ブロモフタロニトリルは、蛍光センサの製造に使用できます . これらのセンサは、さまざまな生物活性成分やさまざまな環境汚染物質を検出するために使用できます .
抗増殖剤および抗菌剤の合成
3-ブロモフタロニトリルは、抗増殖活性と抗菌活性を持つ化合物の合成に使用できます . これらの化合物は、さまざまな病気の治療に使用できます .
2型糖尿病のインヒビターの合成
3-ブロモフタロニトリルは、2型糖尿病の有望なインヒビターの合成に使用できます . これらのインヒビターは、糖尿病の管理と治療に役立ちます .
Safety and Hazards
作用機序
Mode of Action
It’s known that the compound can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, replaces bromine in the compound. This can lead to the formation of new compounds with potentially different biological activities .
Result of Action
The compound’s ability to undergo nucleophilic substitution reactions suggests that it can form new compounds with potentially different biological activities .
特性
IUPAC Name |
3-bromobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRAZJFOMVDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


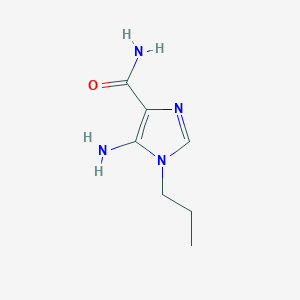

![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
